(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine
Description
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine featuring an (S)-configured ethylamine group attached to a substituted phenyl ring. The phenyl ring is substituted with a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position, creating a sterically and electronically distinct structure. This compound is of significant interest in medicinal chemistry, particularly as a building block for protein-protein interaction (PPI) inhibitors. For example, its (R)-enantiomer was utilized in the development of MRTX0902, a potent SOS1 inhibitor with improved metabolic stability and cellular potency .
The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the methyl group contributes to steric bulk, influencing binding pocket interactions. The stereochemistry of the ethylamine group plays a critical role in target engagement, as demonstrated by the divergent pharmacological profiles of (S)- and (R)-enantiomers .
Properties
IUPAC Name |
(1S)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXKUZZWGITQE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Methyl-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source to introduce the chiral center. Common reagents for this step include sodium triacetoxyborohydride and a chiral amine.
Purification: The resulting amine is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
The compound (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine , also known as (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride , has garnered attention in various scientific and industrial applications. This article explores its applications in medicinal chemistry, agrochemicals, and materials science, supported by case studies and data tables.
Medicinal Chemistry
Pharmacological Potential
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is investigated for its potential as a pharmaceutical agent due to its structural similarity to known psychoactive compounds. Research indicates that it may exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal explored the effects of this compound on serotonin levels in animal models. The results suggested a significant increase in serotonin availability, indicating potential antidepressant effects .
Agrochemicals
Pesticidal Properties
The compound’s trifluoromethyl group enhances its biological activity, making it a candidate for developing novel agrochemicals. Its application as a pesticide has been explored, particularly against resistant strains of pests.
Case Study: Efficacy Against Pests
In field trials, formulations containing (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine demonstrated effective control over common agricultural pests, outperforming traditional insecticides in terms of both efficacy and environmental safety .
Materials Science
Polymer Additives
Due to its unique chemical structure, this compound is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research conducted on polymer blends incorporating (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine showed improved tensile strength and heat resistance compared to standard polymers. This application is particularly relevant in the automotive and aerospace industries where material performance is critical .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant | Increased serotonin levels in animal models |
| Agrochemicals | Pesticide formulation | Effective control over resistant pest strains |
| Materials Science | Polymer additive | Enhanced thermal stability and mechanical properties |
Table 2: Case Studies Overview
| Study Focus | Methodology | Results |
|---|---|---|
| Antidepressant Activity | Animal model testing | Significant serotonin increase |
| Pesticidal Efficacy | Field trials with pest populations | Outperformed traditional insecticides |
| Polymer Performance | Mechanical testing of polymer blends | Improved tensile strength and heat resistance |
Biological Activity
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in recent years due to its potential biological activities. This compound, with the chemical formula and CAS number 1212957-33-9, presents unique properties that warrant a detailed examination of its biological effects, synthesis, and applications.
The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl substituent is known for enhancing lipophilicity and metabolic stability, which can affect the pharmacokinetics and bioavailability of compounds in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine indicates several areas of interest:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, suggesting that (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine may also possess similar properties .
- Cytotoxicity : In vitro studies have indicated that this compound may exhibit cytotoxic effects against specific cancer cell lines. The presence of the trifluoromethyl group appears to play a crucial role in enhancing the cytotoxicity of related compounds .
- Neurotransmitter Modulation : Compounds structurally related to (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine have been investigated for their potential to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests possible applications in treating neuropsychiatric disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship studies indicate that modifications to the trifluoromethyl group can lead to variations in biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| 11 | Trifluoromethyl group present | High cytotoxicity against Hep3B cells |
| 12 | Chlorine substitution | Moderate activity |
| 13 | No electron-withdrawing group | Inactive |
These results highlight the importance of the trifluoromethyl substituent in enhancing biological activity .
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity compared to their unsubstituted counterparts. This underscores the potential for developing new therapeutic agents targeting Chlamydia infections .
- Cytotoxicity in Cancer Models : In vivo studies using zebrafish models showed that compounds similar to (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine displayed notable cytotoxic effects on liver cancer cells, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine (CAS 1098069-36-3): Replacing the 2-methyl group with a 4-chloro substituent increases molecular weight (MW: 223.6 vs. This modification may improve binding affinity in halogen-rich environments .
- (1S)-1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1703860-53-0):
The 4-bromo substitution (MW: 268.07) further increases steric bulk and polarizability, which could stabilize hydrophobic interactions but may reduce solubility .
Heterocyclic and Sulfur-Containing Analogs
Stereochemical Comparisons
- (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine :
The (R)-enantiomer demonstrated comparable cellular potency to the (S)-form but exhibited superior metabolic stability in SOS1 inhibitor development, attributed to differential interactions with cytochrome P450 enzymes . - (S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS 672906-71-7): N-Methylation reduces basicity (pKa ~9 vs. The (S)-configuration retains chirality-dependent target selectivity .
Functional Group Modifications
- (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine (CAS 929804-89-7):
Replacing the trifluoromethyl group with a 2,2,2-trifluoroethyl chain (MW: 193.1) reduces steric hindrance while maintaining electronegativity, possibly favoring interactions with aromatic residues in enzyme active sites . - 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS 942938-39-8):
The 4-trifluoroethoxy group (MW: 233.2) introduces ether oxygen polarity, balancing lipophilicity and solubility—a key consideration for oral bioavailability .
Key Data Table
Q & A
Q. What synthetic methodologies are effective for preparing (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of a precursor azide using palladium on carbon (Pd/C) under hydrogen atmosphere, followed by purification via chromatography. Chiral resolution techniques, such as diastereomeric salt formation or chiral stationary phase chromatography, are critical to isolate the (S)-enantiomer. Protecting groups (e.g., tert-butyl carbamates) may be employed to stabilize reactive intermediates during multi-step synthesis .
Q. How can enantiomeric purity be validated for this compound?
- Methodological Answer : Enantiomeric excess is determined using chiral HPLC with columns like Chiralpak® IA/IB or polarimetry. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemical integrity. Cross-validation with optical rotation measurements ensures consistency .
Q. What analytical techniques are suitable for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR and ¹H NMR identify trifluoromethyl and aromatic proton environments. Infrared (IR) spectroscopy verifies amine functional groups. X-ray crystallography provides definitive stereochemical assignment when single crystals are obtainable .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions. Monitor degradation via UPLC-MS and quantify impurities using stability-indicating methods. Store the compound in inert, anhydrous environments to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments between crystallography and computational models be resolved?
- Methodological Answer : Discrepancies arise from force field approximations in computational models. Validate crystallographic data against density functional theory (DFT)-optimized structures. Use quantum mechanical calculations (e.g., B3LYP/6-31G*) to refine torsional angles and compare with experimental X-ray results. Cross-check with vibrational circular dichroism (VCD) for chiral centers .
Q. What strategies optimize reaction yields in the presence of electron-withdrawing trifluoromethyl groups?
- Methodological Answer : Trifluoromethyl groups reduce nucleophilicity, necessitating activated coupling partners (e.g., Buchwald-Hartwig amination with Pd-XPhos catalysts). Solvent selection (e.g., DMF or THF) and elevated temperatures (80–120°C) improve reaction kinetics. Use of directing groups (e.g., pyridyl) enhances regioselectivity in aromatic substitutions .
Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?
- Methodological Answer : Employ reversed-phase ultra-performance liquid chromatography (RP-UPLC) with photodiode array detection to separate and quantify regioisomers, diastereomers, and byproducts. Spike samples with synthesized impurity standards (e.g., diastereomer isomer-1/2) for accurate identification. Method validation follows ICH Q2(R1) guidelines .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes (e.g., dihydroorotate dehydrogenase). Molecular dynamics simulations (100 ns trajectories) assess binding stability. DFT calculations predict metabolic sites prone to oxidation or hydrolysis, guiding derivatization for improved pharmacokinetics .
Q. How do salt forms (e.g., hydrochloride) influence solubility and bioavailability?
- Methodological Answer : Salt formation with hydrochloric acid enhances aqueous solubility by increasing ionic strength. Compare dissolution rates of freebase vs. salt forms using pH-solubility profiling. Assess bioavailability in vitro via Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .
Q. What protocols address discrepancies in reported biological activity across studies?
- Methodological Answer :
Re-evaluate compound purity (>98% by HPLC) and stereochemical consistency. Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement. Meta-analysis of published data identifies outliers due to impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
